molecular formula C23H16FN5O B15083682 7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B15083682
M. Wt: 397.4 g/mol
InChI Key: OLKLATOBUFSZII-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a fused triazolo-pyrimidine ring system, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure yields the desired compound with excellent efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazolo-pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine
  • 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine
  • 7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine

Uniqueness

What sets 7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine apart from similar compounds is its specific combination of functional groups and fused ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H16FN5O

Molecular Weight

397.4 g/mol

IUPAC Name

11-(4-fluorophenyl)-9-pyridin-4-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C23H16FN5O/c24-16-7-5-14(6-8-16)21-19-20(28-23-26-13-27-29(21)23)17-3-1-2-4-18(17)30-22(19)15-9-11-25-12-10-15/h1-13,21-22H,(H,26,27,28)

InChI Key

OLKLATOBUFSZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F)C(O2)C6=CC=NC=C6

Origin of Product

United States

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